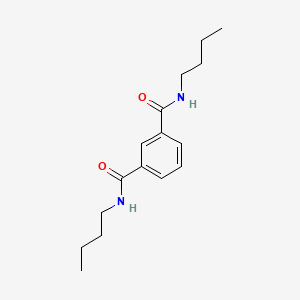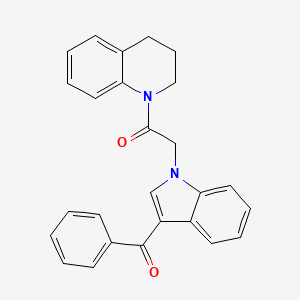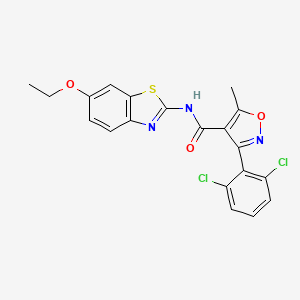
N,N'-dibutylisophthalamide
Overview
Description
N,N’-dibutylisophthalamide: is an organic compound with the molecular formula C16H25N3O2. It is a derivative of isophthalic acid, where the carboxylic acid groups are replaced by amide groups bonded to butyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylisophthalamide typically involves the reaction of isophthaloyl chloride with dibutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-dibutylisophthalamide may involve a continuous flow process where isophthaloyl chloride and dibutylamine are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-dibutylisophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Isophthalic acid derivatives.
Reduction: Dibutylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-dibutylisophthalamide is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, N,N’-dibutylisophthalamide is used as a model compound to study the interactions of amides with biological molecules. It is also investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry: N,N’-dibutylisophthalamide is used in the production of polymers and resins. It acts as a plasticizer, improving the flexibility and durability of the final products. It is also used in the manufacture of adhesives and coatings.
Mechanism of Action
The mechanism of action of N,N’-dibutylisophthalamide involves its ability to form stable complexes with metal ions and other molecules. The amide groups can coordinate with metal ions, forming chelates that are stable under various conditions. This property is exploited in catalysis, drug delivery, and material science.
Molecular Targets and Pathways:
Metal Ions: The compound targets metal ions, forming stable complexes that can be used in catalysis and drug delivery.
Biological Molecules: It interacts with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
- N,N’-dimethylisophthalamide
- N,N’-diethylisophthalamide
- N,N’-dipropylisophthalamide
Comparison: N,N’-dibutylisophthalamide is unique due to its longer butyl chains, which provide different physical and chemical properties compared to its shorter-chain analogs. The longer chains increase the hydrophobicity of the compound, affecting its solubility and interactions with other molecules. This makes N,N’-dibutylisophthalamide more suitable for applications requiring higher hydrophobicity, such as in the production of certain polymers and resins.
Properties
IUPAC Name |
1-N,3-N-dibutylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-10-17-15(19)13-8-7-9-14(12-13)16(20)18-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUJQJBBZXOQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366754 | |
| Record name | N,N'-dibutylbenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15088-35-4 | |
| Record name | N,N'-dibutylbenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4844900.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4844915.png)
![1-(2-CHLOROBENZOYL)-3-[3-METHOXY-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA](/img/structure/B4844916.png)
![1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4844923.png)

![4-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4844932.png)
![2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4844934.png)
![(5E)-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844957.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B4844968.png)


![N~3~-(4-FLUORO-3-NITROPHENYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4844993.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)
